This lack of information suggests that N-(2-([2,3'-bithiophene]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide is either a very new compound or one that has not yet been extensively studied for scientific research purposes.
While there is no direct research on this specific molecule, we can speculate on potential areas of investigation based on its structural features:
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound notable for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[b]thiophene core, which is recognized for its stability and versatility in
There is no scientific research available on the mechanism of action of this compound.
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide has been studied for its potential as a modulator of biological pathways, particularly in immune response and inflammation. Notably, it acts as an agonist for the Stimulator of Interferon Genes (STING) protein, which is crucial in mediating innate immune responses. Activation of STING leads to the production of type I interferons and pro-inflammatory cytokines, which are vital for antitumor immunity .
The synthesis of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. The general synthetic route includes:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while employing automated systems for reagent addition and temperature control.
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide has a range of applications:
The interaction studies focus on how N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide interacts with various biological targets. The primary target is the STING protein located in the endoplasmic reticulum membrane. Upon binding, it activates downstream signaling pathways involving TBK1 and IRF3, leading to enhanced immune responses . These interactions are critical for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzo[b]thiophene-2-carboxamide | Contains a benzo[b]thiophene core | Lacks bithiophenes and hydroxyethyl groups |
| N-phenylbenzo[b]thiophene-2-carboxamide | Similar structure but features a phenyl group | Does not possess the bithiophene moiety |
| 4-thiophenecarboxamide | Contains thiophene but lacks additional functional groups | Simpler structure without complex substituents |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of the benzo[b]thiophene core with both bithiophene and hydroxyethyl groups. This distinctive structural arrangement allows for specific interactions with molecular targets that are not present in similar compounds, enhancing its potential utility across various research fields .